2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile
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Overview
Description
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is an organic compound that belongs to the class of benzothiopyrans. This compound is characterized by a benzothiopyran ring system, which is a sulfur-containing heterocycle, and an acetonitrile group attached to the 8th position of the ring. The molecular formula of this compound is C11H11NS, and it has a molecular weight of 189.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate nitrile compound under acidic or basic conditions to form the benzothiopyran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the nitrile group.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiochroman: Another sulfur-containing heterocycle with similar structural features.
Benzothiopyran: The parent compound without the acetonitrile group.
Benzothiazole: A related compound with a nitrogen atom in the ring instead of sulfur.
Uniqueness
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is unique due to the presence of both the benzothiopyran ring and the acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1784416-71-2 |
---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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